3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenyl group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methoxybenzoyl Group: This can be done through acylation reactions using methoxybenzoyl chloride or similar reagents.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to control reaction conditions precisely and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 4-amino-5-ethyl-, ethyl ester
- 3-Thiophenecarboxylic acid, 5-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-, methyl ester
Uniqueness
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester is unique due to the presence of the fluorophenyl and methoxybenzoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
546075-18-7 |
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Molecular Formula |
C21H18FNO4S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-17(13-4-8-15(22)9-5-13)12-28-20(18)23-19(24)14-6-10-16(26-2)11-7-14/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
OVKCMEIEOCEBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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